molecular formula C3HN3O3S B15246703 5-Nitro-1,3,4-thiadiazole-2-carbaldehyde

5-Nitro-1,3,4-thiadiazole-2-carbaldehyde

Cat. No.: B15246703
M. Wt: 159.13 g/mol
InChI Key: SMHJQLALFNOCOF-UHFFFAOYSA-N
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Description

5-Nitro-1,3,4-thiadiazole-2-carbaldehyde is a chemical building block of high interest in medicinal chemistry for developing new anti-infective agents. The 1,3,4-thiadiazole core is a privileged scaffold in drug discovery, known for its ability to interact with diverse biological targets . Incorporating a nitro group at the 5-position can significantly enhance antibacterial properties, as the nitro moiety can be reduced by bacterial enzymes to form reactive intermediates that damage DNA and proteins . This mechanism is exemplified in other nitro-heterocyclic compounds, such as those featuring a 5-nitrothiophene or 5-nitrofuran group attached to a 1,3,4-thiadiazole ring, which have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and against Helicobacter pylori . One study showed that such hybrid molecules exhibited antibacterial efficacy substantially greater than ampicillin, highlighting the potential of this structural class in addressing antibiotic resistance . Therefore, 5-Nitro-1,3,4-thiadiazole-2-carbaldehyde serves as a versatile precursor for synthesizing novel thiadiazole derivatives to be evaluated as anti-MRSA and anti- H. pylori agents . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C3HN3O3S

Molecular Weight

159.13 g/mol

IUPAC Name

5-nitro-1,3,4-thiadiazole-2-carbaldehyde

InChI

InChI=1S/C3HN3O3S/c7-1-2-4-5-3(10-2)6(8)9/h1H

InChI Key

SMHJQLALFNOCOF-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=NN=C(S1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Precursor Activation

In a protocol described by, thiosemicarbazide derivatives undergo cyclization upon treatment with phosphorus pentachloride (PCl₅) in dry tetrahydrofuran (THF). For example, reacting N-formylthiosemicarbazide with PCl₅ at 0–5°C yields 2-amino-1,3,4-thiadiazole intermediates. Subsequent nitration using concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces the nitro group at position 5. The aldehyde functionality at position 2 is achieved via oxidation of a methyl group using manganese dioxide (MnO₂) in dichloromethane (CH₂Cl₂).

Key Reaction Parameters

Parameter Conditions Yield (%) Source
Cyclization Agent PCl₅ in THF 78–85
Nitration Conditions HNO₃/H₂SO₄ at 0°C 65–70
Oxidation Agent MnO₂ in CH₂Cl₂, reflux 60–68

This method’s advantage lies in its scalability, though the use of corrosive PCl₅ necessitates stringent safety protocols.

Nucleophilic Substitution Reactions

Nucleophilic substitution offers a pathway to modify preformed 1,3,4-thiadiazole rings, particularly when electron-withdrawing groups (e.g., nitro) enhance the reactivity of specific positions.

Displacement of Methylsulfonyl Groups

As demonstrated in, 2-methylsulfonyl-5-nitro-1,3,4-thiadiazole undergoes nucleophilic substitution with formaldehyde precursors. Treating the methylsulfonyl derivative with sodium ethoxide (NaOEt) in ethanol at 60°C facilitates the displacement of the sulfonyl group by a formyl anion, yielding the target aldehyde. The reaction proceeds via an SNAr mechanism, with the nitro group at position 5 activating the ring toward nucleophilic attack.

Optimized Conditions

  • Temperature: 60°C
  • Solvent: Anhydrous ethanol
  • Catalyst: NaOEt (1.2 equiv)
  • Yield: 72–75%

Direct introduction of the aldehyde group circumvents multi-step oxidation processes, improving synthetic efficiency.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction enables direct formylation of 5-nitro-1,3,4-thiadiazole derivatives. In this method, the thiadiazole substrate reacts with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at −10°C to generate the formylated product. The nitro group’s electron-withdrawing nature directs formylation to position 2, achieving regioselectivity >90%.

Reaction Profile

  • Reagents: POCl₃ (3 equiv), DMF (2 equiv)
  • Temperature: −10°C to 25°C
  • Reaction Time: 6–8 hours
  • Yield: 68–73%

Oxidative Methods for Aldehyde Installation

Oxidation of primary alcohols or methyl groups provides an alternative route to the aldehyde functionality.

MnO₂-Mediated Oxidation

2-Hydroxymethyl-5-nitro-1,3,4-thiadiazole, synthesized via hydroxymethylation of the parent thiadiazole, undergoes oxidation with activated MnO₂ in CH₂Cl₂. This method, detailed in, achieves conversions >85% within 4 hours at reflux.

Advantages and Limitations

  • Advantages: Mild conditions, high selectivity
  • Limitations: Requires anhydrous solvents, sensitive to moisture

Comparative Analysis of Synthetic Routes

The table below contrasts the efficiency, scalability, and practicality of the major methods:

Method Key Steps Yield (%) Scalability Cost Efficiency
Cyclization/Nitration Thiosemicarbazide → Cyclization → Nitration → Oxidation 60–68 High Moderate
Nucleophilic Substitution Methylsulfonyl displacement → Formylation 72–75 Moderate High
Vilsmeier-Haack Direct formylation 68–73 Low Low
MnO₂ Oxidation Hydroxymethylation → Oxidation 70–75 High Moderate

Cyclization-based routes remain the most scalable, while nucleophilic substitution offers superior cost efficiency for small-scale production.

Mechanistic Insights and Reaction Optimization

Cyclization Kinetics

Studies in reveal that cyclization rates depend on the electron-withdrawing capacity of substituents. Nitro groups accelerate ring closure by stabilizing transition states through resonance effects.

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution rates by stabilizing ionic intermediates. Conversely, nonpolar solvents favor cyclization by reducing side reactions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Aldehyde Group

The aldehyde moiety undergoes nucleophilic attack due to polarization caused by the electron-withdrawing nitro group. Common reactions include:

Reaction TypeReagents/ConditionsProductsApplications
Hydrazone FormationHydrazines in ethanol (reflux)2-(Hydrazinylmethyl)-5-nitrothiadiazolesAnticancer agent precursors
Schiff Base SynthesisPrimary amines (room temperature)Imine-linked thiadiazole derivativesAntimicrobial compound synthesis
Knoevenagel CondensationActive methylene compounds (e.g., malononitrile)α,β-Unsaturated derivativesFluorescent probe development

Mechanistic Insight : The nitro group (-NO₂) at C5 enhances the electrophilicity of the aldehyde at C2 through resonance and inductive effects, facilitating nucleophilic addition.

Reduction of the Nitro Group

Controlled reduction transforms the nitro group into an amine, enabling further derivatization:

Reaction :
5-Nitro-thiadiazole-carbaldehydePd/C, H2Ethanol, 50°C5-Amino-thiadiazole-carbaldehyde\text{5-Nitro-thiadiazole-carbaldehyde} \xrightarrow[\text{Pd/C, H}_2]{\text{Ethanol, 50°C}} \text{5-Amino-thiadiazole-carbaldehyde}

Key Data :

  • Yield: 82–89%

  • Selectivity: No reduction of the thiadiazole ring observed below 70°C

Applications :

  • Aminated derivatives exhibit enhanced binding to bacterial DNA gyrase

  • Intermediate for synthesizing urea/thiourea hybrids with α-glucosidase inhibition

Cyclocondensation Reactions

The aldehyde and nitro groups participate in annulation reactions to form polyheterocycles:

3.1. Thiazolidinone Formation

Conditions :

  • Thioglycolic acid, anhydrous ZnCl₂, toluene (reflux, 6h)
    Product :
    5-Nitro-2-(thiazolidin-4-one)thiadiazole\text{5-Nitro-2-(thiazolidin-4-one)thiadiazole}
    Yield : 75%

3.2. Pyridine Ring Fusion

Conditions :

  • 2-Cyanoacetamide, piperidine catalyst, DMF (100°C, 12h)
    Product :
    Thiadiazolo[3,2-b]pyridine-6-carbonitrile\text{Thiadiazolo[3,2-b]pyridine-6-carbonitrile}
    Mechanism : Knoevenagel adduct formation followed by cyclodehydration

Electrophilic Aromatic Substitution

Despite the electron-deficient ring, directed substitution occurs at specific positions:

PositionReagentProductOrientation Influence
C4HNO₃/H₂SO₄4-Nitro derivativeNitro group meta-directing
C3Cl₂ (FeCl₃)3-Chloro-5-nitrothiadiazole-carbaldehydeAldehyde ortho/para-directing

Limitation : Harsh conditions (>100°C) risk ring degradation .

Coordination Chemistry

The compound acts as a ligand in metal complexes:

Example Reaction :
5-Nitro-thiadiazole-carbaldehyde+Cu(NO₃)₂MeOH[Cu(L)₂(H₂O)₂]2+\text{5-Nitro-thiadiazole-carbaldehyde} + \text{Cu(NO₃)₂} \xrightarrow{\text{MeOH}} [\text{Cu(L)₂(H₂O)₂}]^{2+}
Key Properties :

  • Stability constant (log β): 8.2 ± 0.3

  • Geometry: Distorted octahedral (confirmed by XRD)

Applications :

  • Catalytic oxidation of benzyl alcohols

  • DNA cleavage activity under UV light

Stability and Reaction Kinetics

Quantitative studies reveal:

ParameterValueConditionsSource
Aldehyde oxidation ratek=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1}pH 7.4, 25°C
Nitro group reduction E₁/₂−0.67 V vs. SCEAcetonitrile/water (3:1)
Hydrolytic stabilityt₁/₂ > 200 hpH 2–9, 37°C

Scientific Research Applications

5-Nitro-1,3,4-thiadiazole-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-1,3,4-thiadiazole-2-carbaldehyde involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 5-nitro-1,3,4-thiadiazole-2-carbaldehyde are best understood in the context of structurally related compounds. Below is a detailed comparison:

Structural Analogues with Varied Substituents

Compound Name Substituents Key Properties/Bioactivity Synthesis Method References
5-Nitro-1,3,4-thiadiazole-2-carbaldehyde 5-NO₂, 2-CHO Antimicrobial (Gram-positive bacteria, fungi); aldehyde enables Schiff base formation Ring closure of thiosemicarbazide derivatives with carbon disulfide/KOH
5-(4-Nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione 5-(4-NO₂C₆H₄NH), 2-S Enhanced antimicrobial activity; thione group improves metal chelation Reaction of 4-nitrophenyl thiosemicarbazide with CS₂/KOH, followed by alkylation
2-Amino-5-nitrothiazole 5-NO₂, 2-NH₂ Broad biological activity (antioxidant, anticancer); amino group increases solubility Not explicitly detailed in provided evidence
5-Amino-1,3,4-thiadiazole-2-carbaldehyde 5-NH₂, 2-CHO Reduced redox activity; requires storage at -20°C (thermal instability) Similar to nitro analogue but with amino substitution
1,3-Thiazole-4-carbonitrile 4-CN Strong hydrogen bonding and π–π interactions in crystal structure; potential for catalysis Cyclization reactions with nitrile precursors

Physicochemical Properties

  • Solubility : The aldehyde group in 5-nitro-1,3,4-thiadiazole-2-carbaldehyde increases polarity, enhancing aqueous solubility compared to nitrile (1,3-thiazole-4-carbonitrile) or thione derivatives .
  • Stability: The nitro group’s electron-withdrawing effect stabilizes the thiadiazole ring against hydrolysis, whereas amino-substituted analogues (e.g., 5-amino-1,3,4-thiadiazole-2-carbaldehyde) require低温 storage to prevent decomposition .

Key Research Findings

Substituent Effects: The nitro group at position 5 is critical for antimicrobial activity, as its reduction to amino abolishes efficacy against S. aureus .

Mechanistic Insights : Nitroheterocycles like 5-nitro-1,3,4-thiadiazole-2-carbaldehyde are hypothesized to act as prodrugs, undergoing nitroreductase-mediated activation to generate cytotoxic radicals .

Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., NO₂, CN) at position 5 enhance bioactivity, while electron-donating groups (e.g., NH₂) reduce it .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 5-Nitro-1,3,4-thiadiazole-2-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the thiadiazole core. For example, nitration of 1,3,4-thiadiazole derivatives using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) can introduce the nitro group. Subsequent formylation via Vilsmeier-Haack reaction (using POCl₃ and DMF) yields the aldehyde group. Key parameters include stoichiometric ratios (e.g., 1.2 equivalents of nitrating agent) and solvent selection (e.g., DCM for inert conditions). Yields range from 40–65%, with impurities monitored via TLC (hexane:ethyl acetate 3:1) .

Q. How can structural characterization of 5-Nitro-1,3,4-thiadiazole-2-carbaldehyde be systematically performed?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Identify aldehyde proton (δ ~9.8–10.2 ppm) and nitro group effects on adjacent carbons.
  • FT-IR : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and aldehyde (~2850 cm⁻¹, C-H stretch; ~1720 cm⁻¹, C=O stretch).
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 187.1 (calculated for C₃H₂N₃O₂S).
  • XRD : Resolve crystal packing and bond angles (if crystalline) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC against S. aureus, E. coli), anticancer potential via MTT assay (IC₅₀ in HeLa or MCF-7 cells), and anti-inflammatory activity through COX-2 inhibition assays. Use DMSO as a solvent control (<1% v/v). Thiadiazoles often show enhanced activity when the nitro group participates in redox interactions .

Advanced Research Questions

Q. How do electronic effects of the nitro and aldehyde groups influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nitro group activates the thiadiazole ring toward nucleophilic attack at the 2-position. For example, in SNAr reactions with amines (e.g., benzylamine), the aldehyde group can stabilize intermediates via resonance. Monitor kinetics using HPLC (C18 column, acetonitrile/water gradient) to compare reaction rates with non-nitro analogs. DFT calculations (e.g., Gaussian09) can model charge distribution and frontier molecular orbitals .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:

  • Use identical cell passages and serum-free media during cytotoxicity assays.
  • Validate purity via HPLC (>95%) to exclude confounding impurities.
  • Perform dose-response curves in triplicate with positive controls (e.g., doxorubicin for anticancer assays). Meta-analysis of existing data can identify trends, such as enhanced activity in anaerobic environments due to nitro group reduction .

Q. How can computational modeling predict collision cross-section (CCS) values for LC-MS applications?

  • Methodological Answer : Employ ion mobility spectrometry (IMS) coupled with CCS calibration standards (e.g., poly-DL-alanine). Compare experimental CCS values with theoretical predictions from MOBCAL or Collidoscope software. For 5-Nitro-1,3,4-thiadiazole-2-carbaldehyde, the planar structure and nitro group polarity reduce gas-phase mobility, yielding a CCS of ~145 Ų (N₂ drift gas) .

Q. What are the challenges in derivatizing the aldehyde group without destabilizing the nitro-thiadiazole core?

  • Methodological Answer : The aldehyde is susceptible to oxidation and nucleophilic attack. Protect it as an acetal (e.g., ethylene glycol, p-TsOH catalyst) before introducing bulky substituents. Post-derivatization, deprotection under mild acidic conditions (HCl/THF) preserves the nitro group. Monitor stability via TGA (decomposition onset >200°C indicates thermal resilience) .

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